6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H12ClN5. It is commonly referred to as CTX-0294885 and is a pyrimidine-based inhibitor of the protein kinase CHK1. CHK1 is an important regulator of the cell cycle and is involved in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making CTX-0294885 a potential candidate for cancer treatment.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that is activated in response to DNA damage. CHK1 phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S checkpoint of the cell cycle. Inhibition of CHK1 by CTX-0294885 leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
CTX-0294885 has been shown to inhibit CHK1 in a dose-dependent manner. Inhibition of CHK1 by CTX-0294885 results in the accumulation of DNA damage and the activation of the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, CTX-0294885 has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTX-0294885 is its specificity for CHK1 inhibition. This reduces the potential for off-target effects and toxicity. In addition, CTX-0294885 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, one limitation of CTX-0294885 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on CTX-0294885. One area of interest is the development of more potent and selective CHK1 inhibitors. In addition, further preclinical studies are needed to evaluate the efficacy of CTX-0294885 in combination with other DNA-damaging agents in various cancer types. Finally, clinical trials are needed to evaluate the safety and efficacy of CTX-0294885 in cancer patients.
Métodos De Síntesis
The synthesis of CTX-0294885 has been described in several scientific publications. One method involves the reaction of 6-chloropyrimidine-4,5-diamine with p-toluidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield CTX-0294885.
Aplicaciones Científicas De Investigación
CTX-0294885 has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that CHK1 inhibition by CTX-0294885 can enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine in various cancer cell lines. In addition, CTX-0294885 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.
Propiedades
Número CAS |
17465-94-0 |
---|---|
Nombre del producto |
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine |
Fórmula molecular |
C11H11ClN4 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
6-chloro-4-N-(4-methylphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
Clave InChI |
FBDDGVBGBAHKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.